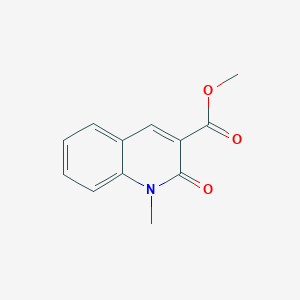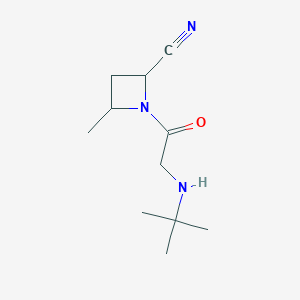
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile is a complex organic compound that features a tert-butylamino group, an acetyl group, and a carbonitrile group attached to a four-membered azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile can be achieved through several methodsThe reaction conditions typically require the use of catalysts such as Cu(OTf)2 and may be conducted under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other nitrogen-containing derivatives.
Applications De Recherche Scientifique
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be utilized in the study of biological pathways and the development of bioactive compounds.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: It can be employed in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The acetyl and carbonitrile groups can also play a role in the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile include:
tert-Butyl acetate: A colorless flammable liquid used as a solvent in various industrial applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the presence of the azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
1-[2-(tert-butylamino)acetyl]-4-methylazetidine-2-carbonitrile |
InChI |
InChI=1S/C11H19N3O/c1-8-5-9(6-12)14(8)10(15)7-13-11(2,3)4/h8-9,13H,5,7H2,1-4H3 |
Clé InChI |
VKHQBYOHAGNXEC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N1C(=O)CNC(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


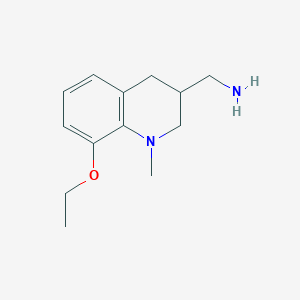
![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
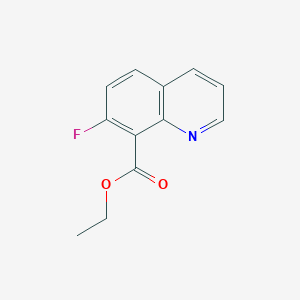
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
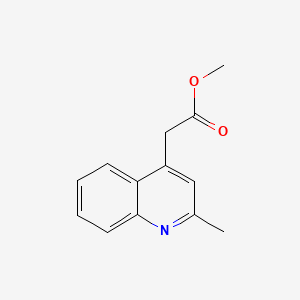
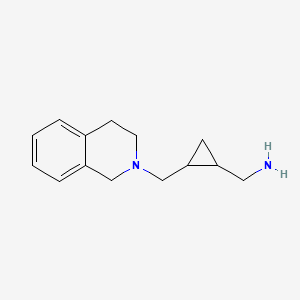
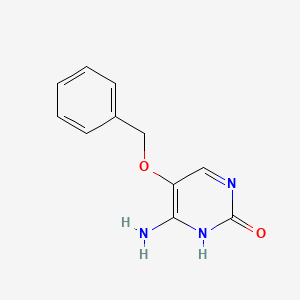
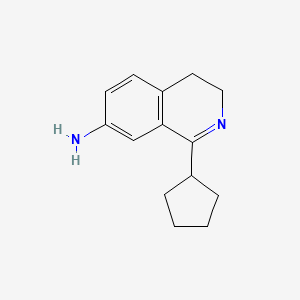
![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)
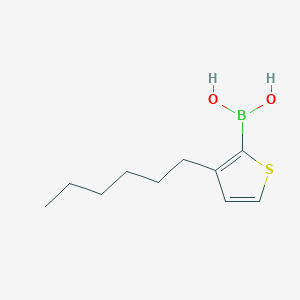
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
